molecular formula C16H22N2O B8109688 1-Ethyl-4-phenyl-1,8-diazaspiro[4.5]decan-2-one

1-Ethyl-4-phenyl-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8109688
M. Wt: 258.36 g/mol
InChI Key: XUBXPVJTTXFASQ-UHFFFAOYSA-N
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Description

1-Ethyl-4-phenyl-1,8-diazaspiro[4.5]decan-2-one is a chemical compound belonging to the class of spiro compounds, which are characterized by their unique fused ring structures. This compound features a spirocyclic framework with a nitrogen atom in the ring, making it a valuable building block in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate diketone and amine precursors. The reaction typically involves the formation of an intermediate spirocyclic structure followed by functional group modifications.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to streamline the process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can be used to replace certain atoms or groups within the compound with others.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, and carboxylic acids.

  • Reduction Products: Alkanes and alcohols.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Ethyl-4-phenyl-1,8-diazaspiro[4.5]decan-2-one exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

  • 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one: A closely related compound without the phenyl group.

  • 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one: Another spiro compound with a similar structure but different substitution pattern.

Uniqueness: 1-Ethyl-4-phenyl-1,8-diazaspiro[4.5]decan-2-one stands out due to its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs.

This compound's unique structure and versatile reactivity make it a valuable tool in various scientific and industrial applications. Its potential in drug discovery and synthesis highlights its importance in advancing research and development in multiple fields.

Properties

IUPAC Name

1-ethyl-4-phenyl-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-2-18-15(19)12-14(13-6-4-3-5-7-13)16(18)8-10-17-11-9-16/h3-7,14,17H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBXPVJTTXFASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C12CCNCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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